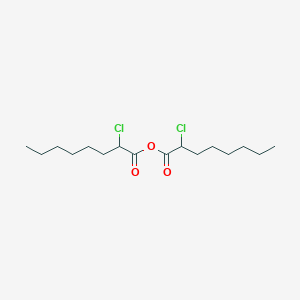
2-Chlorooctanoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorooctanoic anhydride is an organic compound belonging to the class of acid anhydrides It is derived from 2-chlorooctanoic acid and is characterized by the presence of two acyl groups bonded to the same oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorooctanoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid . The reaction typically involves the following steps:
- Preparation of 2-chlorooctanoyl chloride by reacting 2-chlorooctanoic acid with thionyl chloride (SOCl₂).
- Reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid in an aprotic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
化学反応の分析
Types of Reactions: 2-Chlorooctanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chlorooctanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine.
Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: 2-Chlorooctanoic acid.
Alcoholysis: 2-Chlorooctanoate esters.
Aminolysis: 2-Chlorooctanamide derivatives.
科学的研究の応用
2-Chlorooctanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-chlorooctanoyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-chlorooctanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of various products. The reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon .
類似化合物との比較
Acetic Anhydride: Similar in structure but lacks the chlorine atom, making it less electrophilic.
Benzoic Anhydride: Contains a benzene ring, leading to different reactivity and applications.
Propanoic Anhydride: Similar aliphatic structure but without the chlorine substituent
Uniqueness: 2-Chlorooctanoic anhydride is unique due to the presence of the chlorine atom, which enhances its reactivity compared to other aliphatic anhydrides. This makes it particularly useful in reactions requiring a more electrophilic acylating agent.
特性
CAS番号 |
92455-14-6 |
|---|---|
分子式 |
C16H28Cl2O3 |
分子量 |
339.3 g/mol |
IUPAC名 |
2-chlorooctanoyl 2-chlorooctanoate |
InChI |
InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
CDLICIWWAWQCMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


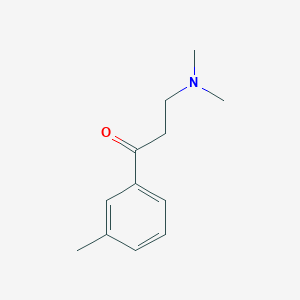
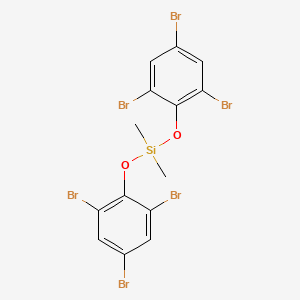
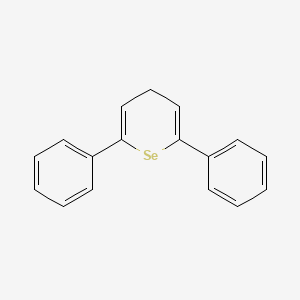
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
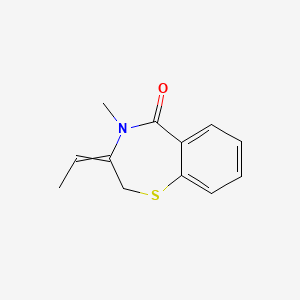


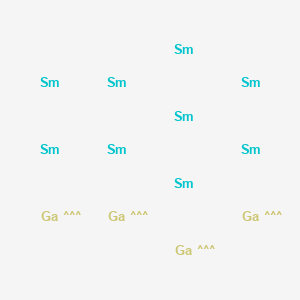
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

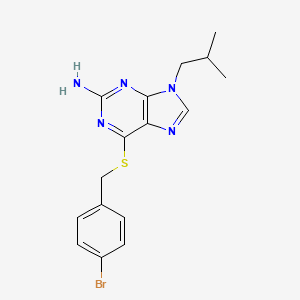

![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
